molecular formula C21H17ClN4OS3 B3411635 N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 920441-50-5

N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3411635
CAS No.: 920441-50-5
M. Wt: 473 g/mol
InChI Key: YJNNDSKGIUFCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring:

  • A pyridazine core substituted at the 3-position with a sulfanyl group.
  • A 4-methyl-2-(thiophen-2-yl)-1,3-thiazole moiety at the pyridazine 6-position.
  • A 4-chlorobenzyl group attached via an acetamide linker.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS3/c1-13-20(30-21(24-13)17-3-2-10-28-17)16-8-9-19(26-25-16)29-12-18(27)23-11-14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNNDSKGIUFCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a chlorophenyl derivative with a nucleophile to introduce the desired functional groups.

    Cyclization Reactions: Formation of the thiazole and pyridazine rings through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the sulfanyl group through reactions with thiol-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides (KA1-KA15)
  • Core Structure : 1,2,4-Triazole instead of thiazole-pyridazine.
  • Key Features: Pyridine at position 5 of the triazole. Sulfanyl acetamide linker with diverse aryl substitutions (e.g., electron-withdrawing groups like -NO₂ or -Cl).
  • Activity : Demonstrated broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against E. coli, S. aureus) and antioxidant properties (IC₅₀: 12–45 µM in H₂O₂ scavenging assays) .
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide
  • Core Structure : 1,2,4-Triazole with thiophen-2-yl and ethyl substituents.
  • Key Features : Fluorophenyl group at the acetamide terminus.
  • Activity: Not explicitly reported, but fluorinated aryl groups often enhance metabolic stability and membrane penetration .
  • Comparison : The target compound’s 4-chlorophenyl group may offer similar lipophilicity but with distinct electronic effects due to Cl vs. F substituents .

Thiazole-Containing Analogues

2-Chloro-N-(4-Phenylthiazol-2-yl)-Acetamide (Compound 2 in )
  • Core Structure : Simple thiazole with chloroacetamide.
  • Key Features : Lacks pyridazine or sulfanyl linkages.
  • Activity : Primarily intermediates; biological data unavailable but used in synthesizing bioactive heterocycles .
  • Comparison : The target compound’s extended conjugation (pyridazine-thiazole-thiophene) likely broadens its pharmacological profile compared to simpler thiazole derivatives.
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
  • Core Structure : Acetamide with nitro and sulfonyl groups on a chlorophenyl ring.
  • Key Features : Rigid aromatic system with strong electron-withdrawing groups.
  • Activity : Intermediate for sulfur-containing heterocycles; structural rigidity may limit bioavailability .
  • Comparison : The target compound’s flexible sulfanyl linker and heteroaromatic cores could improve solubility and target engagement.

Pyridazine and Pyrimidine Derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide
  • Core Structure : Pyrimidine instead of pyridazine.
  • Key Features : Methyl substituents on pyrimidine and pyridine.
  • Synthesis : Formed via nucleophilic substitution between 2-thio-pyrimidine and chloroacetamide .
  • Comparison : Pyridazine in the target compound may offer superior hydrogen-bonding capacity compared to pyrimidine, influencing receptor binding .

Structural Analysis

  • Crystallography : Analogous N-(substituted phenyl)acetamides () exhibit intermolecular H-bonding (e.g., C–H⋯O interactions), which may stabilize the target compound’s solid-state structure .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group
  • Thiophene ring
  • Thiazole ring
  • Pyridazine moiety

The IUPAC name of the compound is N-[(4-chlorophenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide. Its molecular formula is C21H17ClN4OSC_{21}H_{17}ClN_4OS, and it has a molecular weight of approximately 404.9 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biological processes.
  • Receptor Modulation : It can bind to receptors involved in neurotransmission and cellular signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has shown that derivatives of thiazolidinones, similar in structure to N-[(4-chlorophenyl)methyl]-2-{...}, exhibit significant anticancer properties. For instance, a study evaluated the anti-glioma activity of thiazolidinone derivatives, revealing that certain compounds reduced cell viability in glioblastoma multiforme cells significantly .

CompoundCell Line TestedIC50 (µM)
9bU87MG10
9eU87MG15
9gU87MG12
10eU87MG8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that related compounds displayed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainZone of Inhibition (mm)
7lSalmonella typhi15
7mBacillus subtilis18
7nEscherichia coli10

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that the compound exhibits potent inhibitory effects on AChE and urease:

EnzymeInhibition (%) at 100 µM
AChE85
Urease78

These results indicate the potential of this compound as a therapeutic agent for conditions involving these enzymes.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of 4-methyl-2-(thiophen-2-yl)thiazole precursors under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
  • Pyridazine coupling : Sulfur-mediated nucleophilic substitution between thiol intermediates and activated pyridazine derivatives .
  • Acetamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane . Optimization strategies : Control temperature (±2°C), use polar aprotic solvents (e.g., DMF), and monitor reaction progress via TLC or HPLC .

Q. How is structural integrity confirmed post-synthesis?

Analytical workflows include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 465.12) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What solubility challenges arise with this compound, and how are they addressed in experimental design?

Limited aqueous solubility (common for heterocyclic acetamides) necessitates:

  • Co-solvent systems : DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Surfactant-assisted dissolution : Polysorbate-80 or cyclodextrins for in vivo studies .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21_1/c space group) to guide salt or prodrug modifications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .
  • In vitro screening : Test against target enzymes (e.g., kinases) or cell lines (IC50_{50} determination via MTT assays) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities with active sites (e.g., ATP-binding pockets) .

Q. How should researchers resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC50_{50} values across studies) require:

  • Standardized protocols : Uniform assay conditions (e.g., pH 7.4, 37°C) and cell passage numbers .
  • Metabolic stability tests : Liver microsome assays to identify degradation products interfering with activity .
  • Cross-validation : Compare results with structurally related compounds (e.g., pyridazine vs. pyrimidine analogs) .

Q. What computational approaches predict metabolic pathways and toxicity profiles?

  • ADMET prediction : SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite identification : In silico fragmentation (e.g., Mass Frontier) paired with experimental LC-MS/MS data .

Key Research Gaps

  • Crystallographic data : Limited structural data for the parent compound; prioritize single-crystal studies .
  • In vivo pharmacokinetics : No reported half-life or clearance rates; design rodent pharmacokinetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.